1,1-Dimethyl-1H-silole
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Overview
Description
1,1-Dimethyl-1H-silole is a silicon-containing heterocyclic compound, specifically a silacyclopentadiene. Siloles, including this compound, have garnered significant interest due to their unique electronic structures and photophysical properties. These compounds exhibit high electron affinities and mobilities, making them valuable in various applications, particularly in materials science and optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-1H-silole can be synthesized through various methods. One common approach involves the reaction of dilithio-1,2,3,4-tetraphenylbutadiene with silicon tetrachloride (SiCl4) to yield chlorosiloles, which can then be further functionalized . Another method involves the reaction of silicon atoms with benzene molecules in solid neon, studied using matrix isolation infrared spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-1H-silole undergoes various chemical reactions, including:
Oxidation: Siloles can be oxidized to form silole oxides.
Reduction: Reduction reactions can yield silole anions.
Substitution: Substitution reactions, particularly with nucleophiles, can replace functional groups on the silole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Silole oxides.
Reduction: Silole anions.
Substitution: Various functionalized siloles depending on the nucleophile used.
Scientific Research Applications
1,1-Dimethyl-1H-silole has a wide range of applications in scientific research:
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its high electron mobility and unique luminescence properties.
Chemistry: Acts as a building block for synthesizing more complex organosilicon compounds.
Biotechnology: Utilized in the design of biocompatible fluorogens for cell imaging and as sensors for biomolecules.
Environmental Science: Employed in the detection of explosives and environmental pollutants due to its sensitivity to various chemical species.
Mechanism of Action
The unique properties of 1,1-Dimethyl-1H-silole are attributed to its low-lying lowest unoccupied molecular orbital (LUMO) levels, resulting from σ*–π* conjugation between the σ* orbital of the exocyclic σ-bonds on the silicon atom and the π* orbitals of the butadiene moiety . This σ*–π* conjugation stabilizes the LUMO, enhancing electron mobility and luminescence properties. The restriction of intramolecular motions (RIM) in the aggregated state promotes radiative decay, leading to aggregation-induced emission (AIE) .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethyl-2,3,4,5-tetraphenylsilole
- 1,1-Dimethyl-3,4-diphenyl-2,5-bis(p-methylphenyl)silole
- 1,1-Dimethyl-2,5-diphenyl-3,4-bis(p-methylphenyl)silole
Uniqueness
1,1-Dimethyl-1H-silole stands out due to its relatively simple structure, which allows for effective conjugation with substituents, leading to unique photophysical properties. Its ability to exhibit aggregation-induced emission (AIE) makes it particularly valuable in the development of luminescent materials .
Properties
CAS No. |
18135-88-1 |
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Molecular Formula |
C6H10Si |
Molecular Weight |
110.23 g/mol |
IUPAC Name |
1,1-dimethylsilole |
InChI |
InChI=1S/C6H10Si/c1-7(2)5-3-4-6-7/h3-6H,1-2H3 |
InChI Key |
WYEULPIUHWUNPR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C=CC=C1)C |
Origin of Product |
United States |
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